molecular formula C5H10BrN3 B1448760 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide CAS No. 2034157-33-8

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide

Cat. No.: B1448760
CAS No.: 2034157-33-8
M. Wt: 192.06 g/mol
InChI Key: DRPSTMFLSAWQEC-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide is a chemical compound with the molecular formula C5H11Br2N3 and a molecular weight of 272.96894 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Scientific Research Applications

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide has several scientific research applications:

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby modulating their activity. For instance, it may interact with enzymes involved in metabolic pathways, influencing their catalytic efficiency and substrate specificity. Additionally, this compound can form complexes with metal ions, which are crucial cofactors for many enzymatic reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound can alter the expression of genes involved in critical cellular functions, thereby impacting overall cell physiology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes becoming more pronounced over time. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism. For instance, it may modulate the activity of enzymes involved in amino acid or nucleotide metabolism, leading to changes in the production and utilization of these critical biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. Additionally, the distribution of this compound within tissues can influence its overall bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

The synthesis of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide typically involves the reaction of 2-(1H-pyrazol-1-yl)ethan-1-amine with hydrobromic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

CAS No.

2034157-33-8

Molecular Formula

C5H10BrN3

Molecular Weight

192.06 g/mol

IUPAC Name

2-pyrazol-1-ylethanamine;hydrobromide

InChI

InChI=1S/C5H9N3.BrH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5-6H2;1H

InChI Key

DRPSTMFLSAWQEC-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CCN.Br.Br

Canonical SMILES

C1=CN(N=C1)CCN.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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